Product packaging for Chlorobactene(Cat. No.:CAS No. 2932-09-4)

Chlorobactene

Cat. No.: B1254000
CAS No.: 2932-09-4
M. Wt: 532.8 g/mol
InChI Key: VJASLAGEYVTOGS-IQAIWTHGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chlorobactene is a monocyclic aromatic carotenoid that serves as a specific biomarker pigment for green-pigmented strains of green sulfur bacteria (GSB), particularly those in the order Chlorobiales . These strictly anaerobic, anoxygenic phototrophic bacteria require both light and reduced sulfur species to perform photosynthesis and are typically found in the anoxic, sulfidic zones of meromictic lakes and sediments . In these environments, this compound functions as an accessory light-harvesting pigment within chlorosomes, capturing wavelengths of light not absorbed by bacteriochlorophylls c or d and transferring the energy to the reaction center . The enzyme CrtU is known to catalyze its biosynthesis from γ-carotene . Following burial in sedimentary rocks, this compound undergoes diagenesis to form its fully saturated hydrocarbon counterpart, chlorobactane . The discovery of chlorobactane in ancient organic matter, sometimes co-occurring with isorenieratane (from brown-pigmented GSB) and okenane (from purple sulfur bacteria), provides key evidence for interpreting paleoenvironments . Its presence in the rock record is a diagnostic biomarker for photic zone euxinia—a condition where anoxic, sulfidic waters extend into the light-penetrated surface layer of ancient oceans . Researchers value this compound for studies in microbial ecology, geobiology, and organic geochemistry. It is a critical tool for understanding ancient carbon fixation, as GSB utilize the reverse tricarboxylic acid (TCA) cycle, which often imparts a distinct carbon isotopic enrichment to their biomarkers . This product is intended for research use only and is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H52 B1254000 Chlorobactene CAS No. 2932-09-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2932-09-4

Molecular Formula

C40H52

Molecular Weight

532.8 g/mol

IUPAC Name

2-[(1E,3E,5E,7E,9E,11E,13E,15E,17E,19E)-3,7,12,16,20,24-hexamethylpentacosa-1,3,5,7,9,11,13,15,17,19,23-undecaenyl]-1,3,4-trimethylbenzene

InChI

InChI=1S/C40H52/c1-31(2)17-13-20-34(5)23-15-25-35(6)24-14-21-32(3)18-11-12-19-33(4)22-16-26-36(7)27-30-40-38(9)29-28-37(8)39(40)10/h11-12,14-19,21-30H,13,20H2,1-10H3/b12-11+,21-14+,22-16+,25-15+,30-27+,32-18+,33-19+,34-23+,35-24+,36-26+

InChI Key

VJASLAGEYVTOGS-IQAIWTHGSA-N

SMILES

CC1=C(C(=C(C=C1)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C)C

Isomeric SMILES

CC1=C(C(=C(C=C1)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/CCC=C(C)C)/C)/C)C

Canonical SMILES

CC1=C(C(=C(C=C1)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C)C

Synonyms

chlorobactene

Origin of Product

United States

Occurrence and Ecological Distribution of Chlorobactene Producing Organisms

Phylogenetic Distribution of Chlorobactene-Synthesizing Bacteria

The ability to synthesize this compound is concentrated within specific bacterial lineages, reflecting evolutionary adaptations to particular environmental conditions.

Dominance in Green Sulfur Bacteria (e.g., Chlorobium, Chlorobaculum species)

Green sulfur bacteria (GSB), belonging to the phylum Chlorobiota, are the primary producers of this compound. This monophyletic group includes genera such as Chlorobium, Chlorobaculum, Prosthecochloris, and Chloroherpeton, most of which are found in the family Chlorobiaceae. mdpi.comwikipedia.orgresearchgate.net Green-colored strains of GSB, particularly within the genera Chlorobium and Chlorobaculum, utilize bacteriochlorophyll (B101401) (BChl) c or d and this compound as their main photosynthetic pigments. wikipedia.orgnih.gov Chlorobaculum tepidum, for instance, is a well-studied green sulfur bacterium that predominantly synthesizes this compound. nih.gov The enzyme CrtU is involved in the conversion of gamma-carotene (B162403) into this compound in GSB. wikipedia.orgsmith.eduresearchgate.net

Presence in Other Bacterial Lineages (e.g., Chloroflexus, Rhodococcus species)

While most commonly associated with green sulfur bacteria, this compound has also been detected in other bacterial groups. Chloroflexus aurantiacus, a filamentous anoxygenic phototroph from the phylum Chloroflexi, contains this compound, although its main carotenoids are beta-carotene (B85742) and gamma-carotene. umd.educsic.esasm.org This indicates a more scattered distribution of this compound synthesis capability outside of the core green sulfur bacteria. biorxiv.orgplos.org Additionally, some species within the genus Rhodococcus, which are actinobacteria, have been found to synthesize this compound and its derivatives, such as OH-chlorobactene glucoside and OH-chlorobactene glucoside hexadecanoate. cabidigitallibrary.orgnih.govresearchgate.netjst.go.jpnih.gov The presence of aromatic carotenoids like isorenieratene (B1244745) and this compound in actinobacteria suggests potential horizontal gene transfer or convergent evolution of these biosynthetic pathways. asm.orgasm.orgpnas.org

Table 1: Examples of this compound-Producing Bacteria and Associated Pigments

Bacterial GenusPhylumPrimary Associated Pigments (besides this compound)Notes
ChlorobiumChlorobiotaBChl c, BChl d, BChl aDominant producer in green strains. wikipedia.org
ChlorobaculumChlorobiotaBChl c, BChl d, BChl e, BChl aDominant producer in green strains. wikipedia.org
ChloroflexusChloroflexiBChl c, BChl a, beta-carotene, gamma-caroteneFilamentous anoxygenic phototroph. umd.edu
RhodococcusActinobacteria4-keto-gamma-carotene, gamma-carotene, beta-caroteneSome strains produce this compound and derivatives. cabidigitallibrary.orgnih.govjst.go.jp

Environmental Niche Specialization

This compound-producing bacteria, particularly green sulfur bacteria, are highly adapted to specific environmental conditions that favor their anoxygenic photosynthetic lifestyle.

Adaptation to Low-Light Irradiance Environments

A key ecological advantage conferred by this compound and the chlorosomes containing it is the ability to capture light efficiently in low-irradiance conditions. researchgate.netnih.govasm.orgontosight.ai Green sulfur bacteria possess large and highly efficient light-harvesting complexes called chlorosomes, which contain high concentrations of BChl c, d, or e, along with carotenoids like this compound. researchgate.netcsic.esdoe.govsci-hub.se This specialized antenna system allows them to perform photosynthesis at light intensities significantly lower than those required by other phototrophic organisms. researchgate.netnih.govsci-hub.seuni-muenchen.de For example, Chlorobium sp. strain BS-1 from the Black Sea is noted for its extraordinary adaptation to extremely low light intensities found at depths of 80 to 120 meters. uni-muenchen.deifremer.fr

Thriving in Anaerobic and Sulfidic Conditions

This compound-producing green sulfur bacteria are obligately anaerobic and require reduced sulfur compounds, primarily hydrogen sulfide (B99878) (H₂S), as electron donors for photosynthesis. mdpi.comwikipedia.orgresearchgate.netwikipedia.orgdoe.govsci-hub.se They oxidize sulfide to elemental sulfur, which is often deposited extracellularly, and can further oxidize it to sulfate. wikipedia.orgdoe.govnih.gov This metabolic characteristic restricts their habitats to anoxic environments where sulfide is present. wikipedia.orgresearchgate.netwikipedia.org

Ecological Significance in Stratified Aquatic Systems and Microbial Mats

These specific physiological requirements mean that this compound-producing bacteria are commonly found in stratified aquatic environments, such as meromictic lakes, lagoons, and fjords, where anoxic, sulfidic conditions coincide with the penetration of light. wikipedia.orgwikipedia.orgdoe.govnih.govnih.govnih.gov They often form dense populations in the chemocline, the interface between oxygenated and anoxic, sulfidic water layers. wikipedia.orgresearchgate.netnih.govnih.govresearchgate.netpsu.eduresearchgate.net In these stratified systems, they play a significant role in carbon fixation and sulfur cycling. researchgate.netnih.govdoe.gov this compound and isorenieratene, another carotenoid found in GSB, serve as biomarkers for stable stratification and sulfidic conditions in both modern and ancient aquatic environments. wikipedia.orgnih.govpsu.edu Green sulfur bacteria are also important components of microbial mats, layered microbial communities found at interfaces, including those in hot springs and the sediment-water interface, where the necessary light and chemical gradients exist. mdpi.comwikipedia.orgdoe.govresearchgate.netfrontiersin.orgwikipedia.org

Table 2: Environmental Characteristics of Habitats for this compound Producers

Environmental FactorCharacteristic ConditionSignificance for this compound Producers
Light IrradianceLowThis compound and chlorosomes enable efficient light harvesting in limited light conditions. researchgate.netontosight.aiuni-muenchen.de
Oxygen LevelsAnaerobicObligate anaerobes, thrive in the absence of oxygen. wikipedia.orgresearchgate.netdoe.gov
Sulfide ConcentrationPresence of reduced sulfur compounds (e.g., H₂S)Utilize sulfide as electron donors for anoxygenic photosynthesis. wikipedia.orgresearchgate.netdoe.gov
Habitat StructureStratified aquatic systems, microbial matsNiche where light and sulfide coexist, allowing for growth and ecological roles in biogeochemical cycling. wikipedia.orgdoe.govnih.govpsu.eduwikipedia.org

Paleontological and Geochemical Significance

This compound itself is relatively unstable over geological timescales. However, during the process of diagenesis and burial in sediments, it undergoes chemical transformation, primarily through saturation of its hydrocarbon chain, to form the more geochemically stable compound, chlorobactane. wikipedia.orgucr.edu This diagenetic product serves as a robust molecular fossil, preserving information about the organisms that produced the original pigment and the environmental conditions in which they lived. plos.orgresearchgate.net

Chlorobactane as a Diagnostic Biomarker for Ancient Environments

Chlorobactane is recognized as a diagnostic biomarker specifically for green-pigmented green sulfur bacteria. wikipedia.org Its detection in ancient sedimentary rocks and organic matter provides compelling evidence for the past presence of these anoxygenic phototrophs. plos.orgwikipedia.org The geological record of chlorobactane extends as far back as the Paleoproterozoic era, approximately 1.6 billion years ago, highlighting the ancient lineage of this compound-producing organisms. wikipedia.orgwikipedia.org

The identification of chlorobactane in sedimentary archives allows geochemists and paleontologists to reconstruct aspects of ancient ecosystems and environmental conditions. By analyzing the presence and relative abundance of chlorobactane, scientists can infer the past distribution of the green sulfur bacteria that synthesized this compound. Furthermore, the co-occurrence of chlorobactane with other biomarkers, such as isorenieratane (derived from brown-pigmented GSB) and okenane (derived from purple sulfur bacteria), provides a more detailed picture of the ancient microbial community structure and the stratification of the water column. wikipedia.orgwikipedia.org The presence of these specific biomarkers, linked to anoxygenic phototrophs requiring both light and sulfide, indicates that the photic zone extended into an anoxic and sulfidic water mass. nih.govresearchgate.netwikipedia.org

Interpretation of Past Ocean Euxinia and Anoxic Conditions

The presence of chlorobactane in the geological record is a key indicator used in the interpretation of past ocean euxinia and anoxic conditions. wikipedia.org Green sulfur bacteria, the producers of this compound, thrive in environments where the water column is not only anoxic (lacking oxygen) but also euxinic (containing free hydrogen sulfide). wikipedia.orgspmi.ru Their ability to perform photosynthesis using sulfide as an electron donor means they are restricted to the sulfidic zone where light penetrates. ucr.edu

Therefore, the detection of chlorobactane in sedimentary layers indicates that at the time of deposition, the photic zone of the water body was euxinic. wikipedia.orgresearchgate.net This implies a stratified water column where the boundary between oxygenated surface waters and anoxic, sulfidic deep waters (the chemocline) was located within the depth range where sufficient light was available for photosynthesis. ucr.eduspmi.ru The relative abundance of chlorobactane compared to other biomarkers can provide further details about the intensity and depth of the euxinic zone. For instance, the presence of chlorobactane, which is produced by GSB requiring higher light levels, can suggest a relatively shallow euxinic layer. wikipedia.org

Biosynthesis of Chlorobactene and Its Metabolic Derivatives

Overview of the Central Carotenoid Biosynthetic Pathway

The central carotenoid biosynthetic pathway is responsible for the production of the basic C40 carotenoid backbone, which is then modified to create a diverse array of carotenoids. This pathway begins with the formation of isoprenoid precursors. wikipedia.orgaocs.orgmdpi.com

Initial Isoprenoid Precursor Formation

The biosynthesis of carotenoids, including chlorobactene, originates from isoprenoid precursors. The universal five-carbon building blocks are isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). wikipedia.orgmdpi.comuni-freiburg.de In plants and algae, these precursors are primarily synthesized via the methylerythritol 4-phosphate (MEP) pathway, located in plastids. wikipedia.orgaocs.orgmdpi.com The condensation of IPP and DMAPP units leads to the formation of larger isoprenoid pyrophosphates, including geranylgeranyl pyrophosphate (GGPP), a 20-carbon molecule. wikipedia.orgaocs.orgnih.govguidetopharmacology.orgnih.gov

Table 1: Key Isoprenoid Precursors

Compound NameMolecular FormulaPubChem CID
Isopentenyl PyrophosphateC₅H₁₂O₇P₂1195 nih.govuni.lu
Dimethylallyl PyrophosphateC₅H₁₂O₇P₂-
Geranylgeranyl PyrophosphateC₂₀H₃₆O₇P₂447277 guidetopharmacology.orgnih.govciteab.comuni.luctdbase.org

Phytoene (B131915) and Lycopene (B16060) as Key Intermediates

The first committed step in the carotenoid biosynthetic pathway is the condensation of two molecules of GGPP catalyzed by the enzyme phytoene synthase (PSY). wikipedia.orgaocs.orgfrontiersin.org This reaction yields phytoene, a colorless C40 carotenoid with a central system of conjugated double bonds. wikipedia.orgaocs.orgfrontiersin.orgwikidata.orgresearchgate.netnih.govnih.gov Phytoene then undergoes a series of desaturation reactions, typically catalyzed by phytoene desaturase (PDS) and zeta-carotene (B1237982) desaturase (ZDS) in plants, or a single enzyme (CrtI) in many bacteria, to introduce additional double bonds. aocs.orgmdpi.comresearchgate.net These desaturations extend the conjugated system, leading to the formation of colored carotenoids, with lycopene being a crucial intermediate. aocs.orgmdpi.comresearchgate.netfishersci.caeasychem.orgnih.govnih.gov Lycopene is an acyclic carotenoid with eleven conjugated double bonds. mdpi.comresearchgate.netnih.gov

Table 2: Key Carotenoid Intermediates

Compound NameMolecular FormulaPubChem CID
PhytoeneC₄₀H₆₄5280784 wikidata.orgresearchgate.netnih.govpublicationslist.org
LycopeneC₄₀H₅₆446925 researchgate.netfishersci.caeasychem.orgnih.govpublicationslist.org

Enzymatic Steps Unique to this compound Biogenesis

While the initial steps of this compound biosynthesis overlap with the general carotenoid pathway, the formation of its characteristic aromatic ring involves specific enzymatic reactions found in green sulfur bacteria. asm.orgresearchgate.net

Aromatization and Cyclization Mechanisms Leading to the Aromatic End Group

The defining feature of this compound is its aromatic phi (φ) end group. nih.govwikipedia.org The formation of this aromatic ring involves a combination of desaturation and cyclization events. In green sulfur bacteria, this process occurs through the action of the enzyme CrtU, which converts a beta (β) ring structure, typically found in gamma-carotene (B162403), into the aromatic phi ring of this compound. wikipedia.orgresearchgate.netmontana.eduplos.orgnih.gov This conversion involves a desaturation and a methyl-group transfer mechanism. wikipedia.orgresearchgate.netmontana.edu

Role of Gamma-Carotene as a Direct Precursor

Gamma-carotene plays a direct role as a precursor in the biosynthesis of this compound in green sulfur bacteria. asm.orgresearchgate.netnih.govatamanchemicals.comwikipedia.org Gamma-carotene is a monocyclic carotenoid, possessing one beta-ionone (B89335) ring and one acyclic end group. atamanchemicals.comwikipedia.org The unique enzymatic machinery in this compound-producing organisms acts upon this beta ring to generate the aromatic structure. wikipedia.orgresearchgate.netmontana.eduplos.orgnih.gov

Table 3: Direct Precursor to this compound

Compound NameMolecular FormulaPubChem CID
Gamma-CaroteneC₄₀H₅₆5280791 atamanchemicals.comwikipedia.orgthegoodscentscompany.comnih.gov

Function and Mechanism of CrtU (Gamma-Carotene Desaturase/Chlorobactene Synthase)

The enzyme CrtU is central to the formation of this compound. researchgate.netnih.govatamanchemicals.comwikidata.org It functions as a gamma-carotene desaturase and is also referred to as this compound synthase. wikipedia.orgresearchgate.netmontana.edunih.gov CrtU catalyzes the conversion of gamma-carotene to this compound. wikipedia.orgresearchgate.netmontana.eduplos.orgnih.gov This enzyme is responsible for introducing the double bonds and facilitating the rearrangement that leads to the aromatic phi ring structure from the beta ring of gamma-carotene. wikipedia.orgresearchgate.netmontana.edu Studies have indicated that CrtU in green sulfur bacteria contains a Rieske iron-sulfur domain and shares some resemblance to phytoene desaturase enzymes. researchgate.netmontana.edu The mechanism involves a combined desaturation and methyl-transfer process. wikipedia.orgresearchgate.netmontana.edu

Stereospecific Methyl Migration in Aryl Ring Formation

A key step in the formation of the aromatic ring of this compound is a stereospecific methyl migration. Studies involving the incorporation of labeled mevalonic acid in Chloropseudomonas ethylica (now Chlorobium) demonstrated that the benzene (B151609) ring originates from mevalonic acid. nih.govnih.gov Decarboxylation studies further indicated that a stereospecific methyl migration is involved in the formation of the 1,2,5-trimethylphenyl group characteristic of this compound. nih.govnih.gov This migrating methyl group is derived from the C-3' position of mevalonic acid. nih.govnih.gov This mechanism suggests that the C-1 and C-2 methyl groups of the 1,2,5-trimethylaryl carotenoids originate from specific carbons of mevalonic acid. core.ac.uk

Biosynthesis of Modified this compound Species

In addition to this compound itself, green sulfur bacteria produce modified forms that are often associated with the photosynthetic apparatus, particularly the reaction center complexes. asm.org These modifications include hydroxylation, glucosylation, and acylation.

Hydroxylation of this compound occurs through the activity of the enzyme CrtC. asm.orgresearchgate.netnih.govasm.org CrtC is a carotenoid 1,2-hydratase that catalyzes the addition of a hydroxyl group to this compound, producing hydroxythis compound (B1246587) (OH-chlorobactene). kegg.jpkegg.jp This enzyme also acts on gamma-carotene. asm.orgresearchgate.net

Subsequent to hydroxylation, OH-chlorobactene can be glucosylated. This reaction is catalyzed by the enzyme CruC, a this compound glucosyltransferase, encoded by the gene cruC (CT1987) in C. tepidum. asm.orgresearchgate.netnih.govasm.orgkegg.jpoup.com CruC is specific for hydroxylated gamma-carotene derivatives, including OH-chlorobactene, converting them to their monoglucoside forms. researchgate.net Homologs of cruC are found in other green sulfur bacteria and some nonphotosynthetic bacteria, suggesting potential horizontal gene transfer. nih.gov

Further modification involves the acylation of this compound glucoside. This step is mediated by the enzyme CruD, a this compound lauroyltransferase, encoded by the gene cruD (CT0967) in C. tepidum. asm.orgresearchgate.netnih.govasm.orgkegg.jpresearchgate.netkegg.jp CruD catalyzes the addition of a lauroyl group to this compound glucoside, resulting in the formation of this compound glucoside laurate. researchgate.netnih.govasm.org This acylated form is a predominant carotenoid associated with isolated reaction center complexes. asm.org CruD-like enzymes in other bacteria, such as Rhodococcus sp. CIP, can catalyze acylation with different fatty acids, like hexadecanoate, forming compounds such as OH-chlorobactene glucoside hexadecanoate. tandfonline.com

Chlorobaculum tepidum also accumulates a reduced form of this compound, 1',2'-dihydrothis compound (B1251461). asm.orgnih.govnih.govosti.govacs.org The enzyme responsible for this reduction is BchO, which has been renamed CruI to reflect its role in carotenoid biosynthesis. nih.govnih.govosti.govresearchgate.net CruI catalyzes the reduction of the 1',2' double bond in this compound. nih.govnih.govosti.govresearchgate.net This enzyme is a paralog of BchP, an enzyme involved in bacteriochlorophyll (B101401) biosynthesis. nih.govnih.govosti.govresearchgate.net The identification of CruI completed the known biosynthetic pathways for photosynthetic pigments in Chlorobiaceae. nih.govnih.govosti.gov Notably, the 1,2-carotenoid reductase in Blastochloris viridis, another organism producing 1,2-dihydrocarotenoids, is structurally unrelated to CruI, indicating independent evolution of this enzymatic activity. nih.govnih.govosti.gov

Comparative Analysis of Biosynthetic Routes

Pathway Similarities and Differences across Photosynthetic Bacteria

While the core pathway for synthesizing the acyclic carotenoid backbone (like lycopene) is broadly conserved across different photosynthetic organisms, the subsequent steps leading to specific cyclic and aromatic carotenoids like this compound exhibit significant variations. Green sulfur bacteria, which produce this compound and isorenieratene (B1244745), utilize distinct enzymes and cyclization mechanisms compared to other photosynthetic bacteria like purple sulfur bacteria, which produce carotenoids such as okenone (B1252383) wikipedia.org. These differences in enzymatic machinery and end products reflect the diverse evolutionary adaptations of these bacteria to their specific ecological niches. Isorenieratene, another aromatic carotenoid found in brown-pigmented GSB, is often found co-occurring with this compound's fossil form, chlorobactane, in ancient sediments, highlighting the shared biosynthetic capabilities within the Chlorobiales order wikipedia.org.

Impact of Environmental Factors on Biosynthetic Regulation (e.g., Oxygen)

Green sulfur bacteria typically inhabit anaerobic and sulfidic environments, such as meromictic lakes, ponds, and certain regions of the Black Sea wikipedia.org. The biosynthesis of carotenoids, including this compound, in these organisms is intrinsically linked to their photosynthetic lifestyle which operates under these specific environmental conditions. While the provided search results specifically mention the influence of environmental factors like light, salt, temperature, and nutrient starvation on carotenoid synthesis in other organisms like Haematococcus pluvialis, and the anaerobic nature of GSB habitats wikipedia.orgresearchgate.net, direct detailed information on the specific impact of oxygen levels regulating this compound biosynthesis in GSB within the search results is limited. However, given that GSB are obligate anaerobes, the presence of oxygen would fundamentally inhibit their growth and thus, indirectly, this compound production.

Inhibitor Studies and Pathway Elucidation

Inhibitor studies have been instrumental in understanding the specific steps and enzymes involved in carotenoid biosynthesis pathways, including that of this compound.

Effects of Nicotine (B1678760) on Carotenoid Cyclization

Studies using inhibitors like nicotine have provided insights into the cyclization steps in carotenoid biosynthesis. Nicotine is known to inhibit carotenoid cyclization in various organisms, leading to the accumulation of acyclic precursors. In studies examining this compound biosynthesis in Chlorobium limicola f. thiosulfatophilum, the use of nicotine caused the accumulation of the acyclic carotenoid, lycopene researchgate.net. This finding supports the position of lycopene as a precursor in the this compound biosynthetic pathway and indicates that nicotine effectively blocks the subsequent cyclization reactions necessary for this compound formation.

Molecular and Functional Roles in Photosynthetic Energy Transduction

Architecture and Localization within Light-Harvesting Complexes

The precise positioning of chlorobactene within the photosynthetic apparatus is fundamental to its function. It is not randomly distributed but is integrated into specific protein complexes that form the light-harvesting antenna system.

Green sulfur bacteria possess unique and highly efficient light-harvesting antennae known as chlorosomes. These structures are large, ellipsoidal bodies attached to the cytoplasmic side of the inner membrane and are capable of capturing light even in extremely low-light environments. Chlorosomes are primarily composed of self-aggregating bacteriochlorophyll (B101401) (BChl) c, d, or e, forming a dense, paracrystalline array. Within this structure, this compound is also present, interspersed with the bacteriochlorophyll aggregates. The presence of carotenoids like this compound within the chlorosome is vital not only for light harvesting but also for the structural stabilization of the pigment aggregates and for photoprotection.

Key Components of Chlorosomes in Green Sulfur Bacteria
ComponentPrimary FunctionNotes
Bacteriochlorophyll c/d/ePrimary light-harvestingSelf-aggregates to form the core of the chlorosome.
This compoundAccessory light-harvesting, structural support, photoprotectionInterspersed with bacteriochlorophyll aggregates.
ProteinsConfined to the surface of the chlorosomeProvide a connection to the cell membrane.
Lipids and QuinonesMinor componentsContribute to the overall structure and function.

The energy captured by the chlorosome is not directly used for photochemistry. Instead, it is channeled through a series of protein complexes to the photosynthetic reaction center (RC), where the conversion of light energy to chemical energy occurs. The Fenna-Matthews-Olson (FMO) protein is a crucial intermediary in this energy transfer chain. The FMO complex, a trimer with each subunit containing bacteriochlorophyll a molecules, acts as a wire, efficiently transferring excitation energy from the chlorosome's baseplate to the reaction center. nih.gov

Recent high-resolution structural studies of the entire photosynthetic apparatus from the green sulfur bacterium Chlorobaculum tepidum have revealed the precise arrangement of these components. nih.gov In the FMO-RC supercomplex, specific carotenoids, including this compound, are found in close association with the bacteriochlorophylls within the PscA subunits of the reaction center. nih.gov An OH-chlorobactene glucoside laurate is located near both the cytoplasmic and periplasmic bacteriochlorophyll layers, while a this compound molecule is situated within the cytoplasmic bacteriochlorophyll layer. nih.gov This intimate association is critical for the efficient transfer of energy.

Mechanisms of Light Energy Absorption and Transfer

This compound's role as a light-harvesting molecule is defined by its ability to absorb photons at wavelengths where bacteriochlorophylls absorb weakly and then to transfer this captured energy.

Once this compound absorbs a photon, it is raised to an excited electronic state. This excitation energy is then transferred to a nearby bacteriochlorophyll molecule. The primary mechanism for this transfer is believed to be Förster resonance energy transfer (FRET), a non-radiative process that depends on the distance and orientation between the donor (this compound) and acceptor (bacteriochlorophyll) molecules.

The energy transfer cascade within the photosynthetic apparatus of green sulfur bacteria is a highly organized and efficient process:

Light is absorbed by the vast number of bacteriochlorophylls and carotenoids (including this compound) within the chlorosome.

The excitation energy rapidly moves through the chlorosome to the baseplate, which contains BChl a.

From the baseplate, the energy is funneled to the FMO protein.

The FMO protein then transfers the energy to the reaction center, where it drives the primary photochemical reactions of photosynthesis. nih.gov

The close proximity of this compound to bacteriochlorophylls, as revealed by structural studies, is essential for facilitating this rapid and efficient energy transfer. nih.gov

Photoprotective Functions

This compound, an aromatic carotenoid found in green sulfur bacteria, executes critical photoprotective functions that are indispensable for the survival of these organisms in their light-exposed environments. Its roles are multifaceted, encompassing the quenching of damaging excited molecules and the neutralization of reactive oxygen species, which collectively enhance the cell's resilience to light-induced stress.

Quenching of Excited States, including Bacteriochlorophyll Triplet Quenching

Under conditions of high light intensity, the photosynthetic apparatus can become over-excited, leading to the formation of long-lived, high-energy triplet states of bacteriochlorophyll (BChlT). If not rapidly quenched, these BChlT molecules can transfer their energy to ground-state molecular oxygen (3O2), generating highly reactive and damaging singlet oxygen (1O2). Carotenoids, including this compound, provide a primary line of defense against this photodamage through a process called triplet-triplet energy transfer.

The mechanism involves the direct transfer of energy from the excited bacteriochlorophyll triplet state to the carotenoid, as described by the following scheme: BChl a* → BChl aT → CarT. This process is extremely efficient due to the close proximity of the pigments within the pigment-protein complexes. The resulting carotenoid triplet state (CarT) has a lower energy level than that required to form singlet oxygen and safely dissipates its excess energy as heat, returning to the ground state without causing cellular damage. This rapid quenching of BChlT by carotenoids is a fundamental photoprotective reaction in photosynthetic bacteria. In green sulfur bacteria such as Chlorobaculum tepidum, where this compound is a major carotenoid, this function is crucial for protecting the photosynthetic machinery.

Scavenging of Reactive Oxygen Species (e.g., Singlet Oxygen)

In addition to preventing the formation of reactive oxygen species (ROS) by quenching triplet bacteriochlorophyll, this compound can also directly neutralize ROS that have already formed. The most significant of these is singlet oxygen (1O2), a powerful oxidant that can damage lipids, proteins, and nucleic acids. Carotenoids are highly effective scavengers of singlet oxygen due to their long chain of conjugated double bonds.

Research indicates that the specific structure of a carotenoid influences its scavenging efficiency. Superior singlet oxygen quenchers often possess the longest polyene systems and specific end groups. Notably, carotenoids with aromatic end groups, such as HO-chlorobactene glucoside, are particularly effective at quenching singlet oxygen. This chemical quenching involves the reaction of the carotenoid with singlet oxygen, which deactivates the harmful ROS, although this can sometimes lead to the oxidation of the carotenoid itself. This direct scavenging ability provides a second layer of photoprotection, neutralizing any singlet oxygen that may have escaped the primary triplet-quenching mechanism.

Table 1: Summary of this compound's Photoprotective Mechanisms
MechanismTarget MoleculeProcessOutcome
Triplet QuenchingExcited Bacteriochlorophyll Triplet State (BChlT)Triplet-triplet energy transfer from BChlT to this compound.Prevents the formation of singlet oxygen; excess energy is safely dissipated as heat.
ROS ScavengingSinglet Oxygen (1O2)Direct chemical reaction with and deactivation of singlet oxygen.Neutralizes existing singlet oxygen, preventing oxidative damage to cellular components.

Structural Contributions to Pigment-Protein Complex Stability

Beyond its dynamic photoprotective roles, this compound also serves a crucial structural function by contributing to the assembly and stability of pigment-protein complexes. In photosynthetic organisms, pigments like bacteriochlorophylls and carotenoids are precisely arranged within a protein scaffold to ensure optimal light harvesting and energy transfer. Carotenoids are integral components necessary for the proper assembly and stabilization of some of these complexes.

In the chlorosomes of green sulfur bacteria, carotenoids and bacteriochlorophylls self-assemble into large aggregates without a rigid protein skeleton controlling the precise orientation of each molecule. The stability of this structure is therefore highly dependent on direct pigment-pigment interactions. Studies on Chlorobaculum tepidum, which contains this compound, have shown that the carotenoids are tightly integrated within the chlorosome interior. Unlike in some other species, these carotenoids cannot be easily removed with nonpolar solvents like hexane, suggesting strong interactions with the surrounding bacteriochlorophylls. It is hypothesized that π-π stacking interactions between the aromatic ring of this compound and the chlorin rings of bacteriochlorophylls contribute to this enhanced stability, ensuring the structural integrity required for efficient light harvesting. This stabilizing role underscores the dual importance of this compound, which is critical not only for protecting the cell from light-induced damage but also for maintaining the fundamental architecture of the light-harvesting system.

Genetic and Genomic Basis of Chlorobactene Metabolism

Identification and Characterization of Genes Encoding Biosynthetic Enzymes

The enzymes responsible for chlorobactene biosynthesis are encoded by a suite of genes, many of which are homologs of carotenoid biosynthesis (crt) genes found in other organisms. nih.govmontana.edu

Genomic Organization of Carotenoid Biosynthesis (crt) Gene Clusters

In contrast to the frequently clustered crt genes observed in many other bacteria, the genes involved in carotenoid biosynthesis in Chlorobaculum tepidum, including those for this compound, are generally not clustered together in large operons. researchgate.netijbs.com While some genes, such as those encoding isopentenyl diphosphate (B83284) isomerase and one of the isoprenyl diphosphate synthases, may be organized in apparent operons, the majority of the crt genes are dispersed throughout the genome. researchgate.net This scattered organization is distinct from the linear adjacent distribution of crt gene clusters seen in other eubacteria. ijbs.com

Identification of cruC, cruD, cruI (formerly bchO), crtU, crtB, crtP, crtQ, crtH Homologs

Several key genes encoding enzymes in the this compound biosynthetic pathway have been identified and characterized in Chlorobaculum tepidum.

crtB : This gene encodes phytoene (B131915) synthase, the enzyme that catalyzes the first committed step in carotenoid biosynthesis, the condensation of two molecules of geranylgeranyl diphosphate to form phytoene. montana.eduresearchgate.netwikipedia.org

crtP and crtQ : These genes encode desaturases that act sequentially to convert phytoene to lycopene (B16060). CrtP converts phytoene to ζ-carotene, and CrtQ converts ζ-carotene to lycopene. montana.eduresearchgate.net This two-step desaturation process is similar to that found in cyanobacteria and plants. montana.eduresearchgate.net

crtH : This gene encodes a cis-trans isomerase that is likely involved in converting cis-lycopene isomers, which may be formed during desaturation, to the all-trans configuration required for subsequent steps. montana.eduresearchgate.net

cruA : Identified as a lycopene cyclase, CruA catalyzes the cyclization of lycopene to form the monocyclic γ-carotene, a precursor to this compound. pnas.orgpnas.org This enzyme represents a fourth family of lycopene cyclases found in photosynthetic bacteria. pnas.org

crtU : This gene encodes this compound synthase (also known as γ-carotene desaturase). CrtU is responsible for converting the beta-ring structure in γ-carotene to the aromatic phi (φ) ring characteristic of this compound through a combined desaturation and methyl transfer mechanism. researchgate.netresearchgate.netqmul.ac.uk CrtU contains a Rieske iron-sulfur domain. researchgate.net

crtC : This gene encodes a carotene 1,2-hydratase that acts on both this compound and γ-carotene, leading to the formation of hydroxylated carotenoids like OH-chlorobactene. nih.govresearchgate.netasm.org

cruC (formerly CT1987): This gene encodes OH-chlorobactene glucosyltransferase, which is responsible for the glucosylation of OH-chlorobactene. asm.orgnih.govasm.org

cruD (formerly CT0967): This gene encodes OH-chlorobactene lauroyltransferase, which catalyzes the acylation of OH-chlorobactene glucoside with laurate. asm.orgnih.govasm.org

cruI (formerly bchO): This gene encodes a 1,2-carotenoid reductase that catalyzes the formation of 1',2'-dihydrothis compound (B1251461) from this compound. whiterose.ac.ukosti.gov This enzyme is a paralog of a bacteriochlorophyll (B101401) biosynthesis enzyme (bchP). whiterose.ac.uk

Gene Inactivation Studies and Functional Genomics

Gene inactivation studies in Chlorobaculum tepidum have been instrumental in elucidating the specific functions of genes involved in this compound biosynthesis and identifying pathway intermediates. nih.govmontana.eduresearchgate.net

Experimental Strategies for Elucidating Enzyme Function and Pathway Intermediates

Targeted gene inactivation through techniques such as insertional mutagenesis has been a primary strategy. By disrupting a specific gene, researchers can analyze the accumulation of pathway intermediates and the absence of downstream products, thereby inferring the function of the inactivated enzyme. nih.govpnas.orgresearchgate.net For example, inactivation of crtB results in a complete lack of carotenoids, confirming its role as phytoene synthase. montana.edu Mutants in crtP and crtQ accumulate phytoene and ζ-carotene, respectively, demonstrating their roles in desaturation. researchgate.net Inactivation of cruA leads to the accumulation of lycopene and γ-carotene, supporting its function as a lycopene cyclase. pnas.orgpnas.org Similarly, inactivating crtC eliminates hydroxylated carotenoids, while cruC and cruD mutants are unable to synthesize glucosylated and acylated this compound derivatives, respectively. asm.orgasm.org Heterologous expression of genes in organisms like Escherichia coli or Rhodobacter sphaeroides has also been used to confirm enzyme activity and substrate specificity. psu.eduwhiterose.ac.ukosti.gov

Impact of Mutations on Pigment Profile and Photosynthetic Performance

Mutations in this compound biosynthetic genes significantly impact the pigment profile of Chlorobaculum tepidum. Inactivating genes early in the pathway, such as crtB, eliminates all carotenoids. montana.edu Mutations in genes like crtC, cruC, and cruD affect the production of modified this compound derivatives, leading to the accumulation of upstream intermediates. asm.orgasm.org

While the primary role of this compound is light harvesting in the chlorosomes, some studies have investigated the impact of altered carotenoid profiles on photosynthetic performance. Mutants producing predominantly lycopene, γ-carotene, or this compound can grow at rates similar to the wild type under certain light conditions. asm.org However, mutants lacking specific modified carotenoids, like the glycosylated forms, may show altered growth characteristics, particularly under different light intensities. asm.orgresearchgate.net For instance, a crtC mutant, unable to hydroxylate this compound, showed slightly reduced growth at intermediate light intensity but grew similarly to the wild type at high light intensity. asm.org Mutants in cruC and cruD grew at the same rate as the wild type at both intermediate and high light intensities. asm.org These findings suggest that while this compound itself is crucial, the modified forms might play more specialized roles, potentially in energy dissipation or structural maintenance of pigment-protein complexes. montana.eduresearchgate.net

Here is a table summarizing the impact of some gene inactivations on the carotenoid profile in Chlorobaculum tepidum:

Gene InactivatedAccumulated CarotenoidsAbsent Carotenoids
crtBNonePhytoene, ζ-carotene, Lycopene, γ-carotene, this compound, Modified Chlorobactenes
crtPPhytoeneζ-carotene, Lycopene, γ-carotene, this compound, Modified Chlorobactenes
crtQPhytoene, ζ-caroteneLycopene, γ-carotene, this compound, Modified Chlorobactenes
cruALycopene, γ-caroteneThis compound, Modified Chlorobactenes
crtCThis compound, γ-carotene, 1',2'-dihydrothis compoundOH-chlorobactene, OH-chlorobactene glucoside, OH-chlorobactene glucoside laurate
cruCThis compound, γ-carotene, 1',2'-dihydrothis compound, OH-chlorobacteneOH-chlorobactene glucoside, OH-chlorobactene glucoside laurate
cruDThis compound, γ-carotene, 1',2'-dihydrothis compound, OH-chlorobactene, OH-chlorobactene glucosideOH-chlorobactene glucoside laurate
cruI (bchO)This compound, γ-carotene, Lycopene, OH-chlorobactene, OH-chlorobactene glucoside, OH-chlorobactene glucoside laurate1',2'-dihydrothis compound

Transcriptional and Post-Transcriptional Regulation of Gene Expression

The regulation of gene expression in prokaryotes primarily occurs at the transcriptional level, although post-transcriptional and post-translational regulation mechanisms also exist pressbooks.pubyoutube.comwikipedia.org. While specific detailed research findings on the transcriptional and post-transcriptional regulation of this compound biosynthesis genes were not extensively detailed in the provided search results, general principles of gene regulation in prokaryotes apply to the genes involved in this pathway.

Transcriptional regulation involves controlling whether or not a gene is transcribed into mRNA pressbooks.pubyoutube.com. This is often mediated by regulatory proteins, such as transcription factors, that bind to promoter regions and other regulatory sequences near the gene, either activating or repressing transcription pressbooks.pubyoutube.com. Environmental factors, such as light availability and the presence of specific substrates, are known to influence gene expression in photosynthetic bacteria like GSB youtube.com. It is reasonable to infer that the expression of genes encoding enzymes in the this compound biosynthesis pathway is regulated at the transcriptional level in response to environmental cues relevant to photosynthesis and pigment production.

Post-transcriptional regulation occurs after mRNA is transcribed but before translation pressbooks.pubwikipedia.org. In prokaryotes, this can involve mechanisms like transcription attenuation, which causes premature termination of mRNA synthesis wikipedia.org. Regulation at the post-transcriptional level can also affect mRNA stability and translation efficiency wikipedia.org. While the search results did not provide specific examples of post-transcriptional regulation directly impacting this compound gene expression, these mechanisms are known to operate in prokaryotes and could potentially fine-tune the levels of enzymes required for carotenoid synthesis.

Post-translational regulation involves modifications to the protein after it has been synthesized, affecting its activity or stability pressbooks.pubyoutube.com. Enzyme inhibition is one form of post-translational control pressbooks.pub. While not specifically linked to this compound biosynthesis enzymes in the search results, this level of regulation could potentially modulate the activity of the enzymes in the pathway in response to cellular needs or environmental conditions.

Further research specifically focusing on the regulatory elements and factors controlling the transcription and post-transcriptional processing of the genes involved in this compound biosynthesis in green sulfur bacteria would provide a more comprehensive understanding of how the production of this important pigment is controlled.

Advanced Analytical Methodologies in Chlorobactene Research

Chromatographic Separation and Identification Techniques

Chromatography plays a crucial role in separating chlorobactene from other pigments and cellular components present in bacterial extracts. Coupled with spectroscopic detectors, these techniques allow for both identification and quantification of this compound.

High-Performance Liquid Chromatography (HPLC) for Pigment Profiling

HPLC is a standard technique for the separation and analysis of photosynthetic pigments, including carotenoids like this compound oup.comfao.orglimnetica.comoup.com. Reverse-phase HPLC is commonly employed for analyzing carotenoid composition in green sulfur bacteria fao.orgasm.orgnih.gov. Different stationary phases, such as C18 and C8 columns, and mobile phase gradients (e.g., acetone/methanol/water or methanol/ethyl acetate/acetonitrile) are used to achieve optimal separation of complex pigment mixtures from bacterial extracts oup.comasm.orgnih.govcsic.esnih.gov.

HPLC coupled with a photodiode array detector (HPLC-DAD) allows for the simultaneous acquisition of chromatographic elution profiles and online UV-Visible absorption spectra of the separated pigments oup.comoup.com. This is particularly useful for pigment profiling, as the characteristic absorption spectrum of this compound in the visible region (typically with maxima around 437, 460, and 488 nm in organic solvents) aids in its identification based on retention time and spectral matching with standards or literature data oup.comoup.comfrontiersin.org. Studies on Chlorobium tepidum, a green sulfur bacterium, have utilized HPLC to identify this compound as a major carotenoid, alongside other related pigments like OH-γ-carotene glucoside ester and OH-chlorobactene glucoside ester oup.com. The presence of multiple peaks in the this compound region in HPLC chromatograms can sometimes be attributed to the existence of trans and cis isomers researchgate.net.

HPLC analysis has been used to study the pigment composition in different cellular fractions of green sulfur bacteria, such as chlorosomes and chlorosome-free membranes, revealing the distribution of this compound within the photosynthetic apparatus oup.com. It is also applied in analyzing carotenoid profiles in environmental samples, such as ancient sediments, to identify the presence of signature pigments like this compound and isorenieratene (B1244745), indicative of past microbial communities fao.orgcsic.espsu.edu.

Table 1: Examples of HPLC Conditions Used in Carotenoid Analysis of Green Sulfur Bacteria

Stationary PhaseMobile Phase GradientDetection Wavelengths (nm)Reference
μBondapak C18Not specified in detail, used for carotenes489 oup.com
Novapak C18Not specified in detail, used for carotenes489 oup.com
Discovery 5-μm C18Acetone/methanol (7:2) or Water/methanol/acetonitrile491, 297 nih.gov
C18Acetone/methanol (7:3)UV-Vis spectrum fao.org
C18Methanol/ethyl acetate/acetonitrile gradientUV-Vis spectrum asm.org
C18Acetone-water gradient370, 490, 770 nih.gov
C18Acetone:methanolUV-Vis spectrum csic.es

Liquid Chromatography-Mass Spectrometry (LC-MS) for Structural Confirmation

LC-MS is a powerful hyphenated technique that combines the separation capabilities of HPLC with the structural information provided by mass spectrometry tandfonline.com. This coupling is essential for the unambiguous identification and structural confirmation of this compound and its derivatives, especially when dealing with complex biological extracts or novel carotenoids nih.govtandfonline.commdpi.com.

LC-MS analysis allows for the determination of the molecular weight of this compound and provides fragmentation patterns through tandem mass spectrometry (MS/MS) that offer insights into its structure tandfonline.commdpi.com. Atmospheric pressure chemical ionization (APCI) is reported as a powerful ionization technique for carotenoid analysis by LC-MS tandfonline.com. Different mass analyzers, such as ion trap (IT), triple quadrupole (QqQ), quadrupole time-of-flight (QTOF), and Orbitrap, are used in LC-MS for carotenoid analysis, each offering different advantages in terms of structural elucidation, sensitivity, and mass accuracy tandfonline.com.

LC-MS has been used to confirm the presence and identify the structure of this compound and related carotenoids like 1',2'-dihydrothis compound (B1251461) and OH-chlorobactene glucoside ester in green sulfur bacteria oup.comnih.govresearchgate.net. By comparing the retention time, UV-Vis spectrum, and mass spectrum (including fragmentation data) with those of authentic standards or spectral libraries, this compound can be confidently identified psu.edutandfonline.com. This technique is particularly valuable for analyzing carotenoids in complex matrices like sediment samples, where it helps distinguish bacterial carotenoids from those of other organisms psu.edu.

Spectroscopic Characterization of Excited State Dynamics

Spectroscopic methods are crucial for understanding the photophysical properties of this compound, particularly its role in light harvesting and energy transfer within the photosynthetic apparatus of green sulfur bacteria.

Ultrafast Transient Absorption Spectroscopy for Energy Transfer Kinetics

Ultrafast transient absorption (TA) spectroscopy is a time-resolved technique used to study the dynamics of excited states and energy transfer processes on femtosecond to picosecond timescales edinst.comnih.gov. This pump-probe technique involves exciting a sample with a short laser pulse (pump) and then measuring changes in absorbance at different wavelengths as a function of time delay using a second pulse (probe) edinst.comnih.gov.

TA spectroscopy is invaluable for investigating the ultrafast energy transfer from carotenoids to bacteriochlorophylls in photosynthetic antenna complexes nih.govcore.ac.ukresearchgate.netcsic.es. Studies using femtosecond TA spectroscopy have examined the excited-state properties of aryl carotenoids, including this compound, which are important components of the light-harvesting antennae (chlorosomes) of green sulfur bacteria researchgate.netrsc.orgcsic.es. These studies aim to understand how the unique structure of aryl carotenoids influences their excited-state dynamics and energy transfer efficiency researchgate.netcsic.es.

Research using TA spectroscopy on aryl carotenoids like this compound, β-isorenieratene, and isorenieratene has revealed their S1 lifetimes and how they compare to non-aryl counterparts researchgate.netcsic.es. The S1 lifetime of this compound in n-hexane has been reported to be around 6.7 ps researchgate.netcsic.es. TA spectroscopy can track the decay of the carotenoid S2 state and the rise of signals from the S1 state and bacteriochlorophyll (B101401) states, providing kinetic information about energy transfer pathways and rates nih.govcsic.es. This technique allows for the study of energy migration within the photosynthetic system and the formation of transient species nih.gov.

Table 2: S1 Lifetimes of this compound and Related Carotenoids in n-Hexane

CarotenoidNumber of Aryl RingsS1 Lifetime (ps)Reference
γ-carotene05.4 researchgate.netcsic.es
This compound16.7 researchgate.netcsic.es
β-carotene08.2 researchgate.netcsic.es
β-isorenieratene110.3 researchgate.netcsic.es
Isorenieratene212.7 researchgate.netcsic.es

Application of UV-Visible Spectroscopy for Pathway Intermediate Analysis

UV-Visible (UV-Vis) spectroscopy is a fundamental technique used to measure the absorption of light by pigments like this compound in solution mdpi.combioflux.com.ro. The characteristic absorption spectrum of this compound, with its distinct peaks in the blue-green region of the spectrum, is a key feature used for its identification and quantification oup.comoup.comfrontiersin.org.

Beyond identifying the final product, UV-Vis spectroscopy can be applied to analyze pathway intermediates in carotenoid biosynthesis researchgate.net. By monitoring changes in the absorption spectra of bacterial extracts or reaction mixtures over time, researchers can identify transient intermediates formed during the enzymatic conversion of precursor molecules into this compound researchgate.net. Although direct examples for this compound pathway intermediates using solely UV-Vis are less detailed in the provided context, the principle is widely applicable in studying pigment biosynthesis by observing spectral shifts and the appearance/disappearance of characteristic absorption bands as reactions proceed dntb.gov.ua. For instance, studies on bacteriochlorophyll biosynthesis have used UV-Vis spectra to characterize intermediates researchgate.net. In the context of carotenoids, changes in conjugation length during synthesis directly impact the UV-Vis absorption spectrum, making it a valuable tool for monitoring enzymatic activity and identifying intermediates with different chromophores. dntb.gov.ua

UV-Vis spectroscopy is often coupled with chromatography (e.g., HPLC-DAD) to obtain online spectra of separated compounds, allowing for the identification of different carotenoids and potentially their precursors or derivatives based on their spectral signatures oup.comoup.com.

Advanced Structural Elucidation Approaches

While LC-MS provides significant structural information, more detailed structural elucidation of this compound and its potentially novel derivatives can involve advanced techniques. Although not explicitly detailed for de novo this compound structure determination in the provided search results, general methods for complex carotenoids and related natural products would apply.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the complete structure of organic molecules, providing detailed information about the arrangement of atoms and their connectivity iupac.org. For carotenoids, 1D and 2D NMR experiments (e.g., 1H NMR, 13C NMR, COSY, HSQC, HMBC) are used to assign signals to specific protons and carbons and to establish coupling patterns and correlations, ultimately leading to the full structural assignment iupac.org. This is particularly important for confirming the positions of double bonds, methyl groups, and the structure of the aryl end group in this compound.

Other advanced techniques might include X-ray crystallography, if suitable crystals can be obtained, to provide a definitive three-dimensional structure. However, crystallizing flexible molecules like carotenoids can be challenging. High-resolution mass spectrometry (HRMS), often coupled with chromatography (e.g., LC-HRMS), provides accurate mass measurements that can determine the elemental composition of a compound, aiding in formula determination and structural confirmation lcms.cz. Techniques like ion mobility-mass spectrometry (IM-MS) can provide information about the shape and collision cross-section of ions, offering another dimension for structural analysis, especially for isomers uni.lu.

In the context of bacterial carotenoids, structural elucidation is often a multi-technique approach, combining chromatographic separation, various mass spectrometric techniques (including fragmentation), and NMR spectroscopy to fully characterize the isolated compounds tandfonline.com.

Nuclear Magnetic Resonance (NMR) for Detailed Molecular Structure Analysis (in relevant biosynthetic contexts)

NMR spectroscopy provides invaluable information about the arrangement of atoms and their connectivity within a molecule, making it a cornerstone in the structure elucidation of natural products, including carotenoids. nih.govmagritek.compitt.edu For this compound and its related compounds, NMR data, such as chemical shifts and coupling constants, are used to confirm proposed structures, identify specific functional groups, and determine the configuration of double bonds. tandfonline.comresearchgate.netzu.edu.pkresearchgate.net

In the context of biosynthesis, NMR is essential for characterizing intermediates and final products of enzymatic reactions, thereby helping to map out the specific steps involved in the metabolic pathway. For instance, studies on the carotenoid biosynthesis pathway in C. tepidum have utilized various NMR techniques, including 1D and 2D NMR experiments like 1H NMR, 13C NMR, COSY, HSQC, HMBC, and ROESY, to identify and confirm the structures of this compound and its derivatives, such as 1',2'-dihydrothis compound and hydroxylated and glucosylated forms. researchgate.netnih.govtandfonline.comresearchgate.netresearchgate.netlipidmaps.org

Detailed 1H and 13C NMR assignments are critical for the complete structural elucidation of carotenoids. For example, the analysis of acetylated derivatives of hydroxylated this compound glucosides has been reported, providing complete 1H NMR assignments that were previously unavailable. tandfonline.com These detailed assignments, often obtained in solvents like CDCl3, are valuable for comparison with existing carotenoid NMR databases. tandfonline.com

NMR studies have also contributed to understanding the structural implications of modifications to the this compound core, such as hydroxylation, glucosylation, and esterification, which occur during its biosynthesis in certain bacteria. researchgate.nettandfonline.com By analyzing the changes in chemical shifts and coupling patterns upon these modifications, researchers can pinpoint the exact positions of substituent groups and confirm the success of enzymatic transformations. tandfonline.com

Furthermore, solid-state NMR spectroscopy has been employed to investigate the arrangement and interaction of pigments, including carotenoids, within the complex environment of chlorosomes. researchgate.netnih.govnih.gov While not directly providing the detailed solution-state structure of isolated this compound, these studies offer insights into the in situ organization of carotenoids and their potential interactions with other chlorosome components, which is relevant to their biosynthetic incorporation and function. researchgate.netnih.govnih.gov

The application of advanced NMR techniques, such as those used for analyzing charge-delocalized carotenoid cations, highlights the power of NMR in characterizing even highly reactive or unusual forms of these pigments, which may be relevant as intermediates or side products in biosynthetic processes. researchgate.net

Biotechnological Approaches for Chlorobactene Production and Pathway Engineering

Heterologous Expression Systems for Biosynthetic Pathway Reconstruction

Reconstructing the chlorobactene biosynthetic pathway in heterologous hosts allows for controlled production and facilitates genetic manipulation that may be difficult in native producers like green sulfur bacteria.

Production in Model Microbial Hosts (e.g., Rhodococcus erythropolis, Escherichia coli)

Model microbial hosts like Rhodococcus erythropolis and Escherichia coli have been explored for the heterologous production of this compound. Rhodococcus erythropolis naturally produces monocyclic carotenoids such as -carotene. nih.govresearchgate.net By introducing genes encoding enzymes from the this compound pathway, such as the -carotene desaturase gene (crtU) from Brevibacterium, Rhodococcus erythropolis has been engineered to produce aryl carotenoids like this compound. nih.gov Studies have shown that the expression level of the crtU gene and the host strain background can influence the yield and purity of this compound. nih.gov For instance, expressing crtU in a crtO knockout Rhodococcus host, which lacks -carotene ketolase, resulted in higher purity this compound production compared to the wild-type strain. nih.gov

Escherichia coli has also been utilized as a heterologous host for carotenoid biosynthesis due to its well-established genetic tools and rapid growth. psu.eduresearchgate.netscispace.com While engineering E. coli for complex aromatic carotenoids like this compound can be challenging due to the requirement for multiple genes and enzymes, including cyclases and cytochrome P450 enzymes, it remains a promising system for pathway reconstruction and characterization. researchgate.net Complementation assays using lycopene-producing strains of E. coli have been instrumental in identifying key enzymes in the this compound pathway, such as the lycopene (B16060) cyclase (CruA) from Chlorobium tepidum. pnas.org

Engineering for Specific this compound Derivatives

The biosynthetic pathway of this compound in green sulfur bacteria involves further modifications, leading to derivatives such as OH-chlorobactene and its glucoside esters. researchgate.netnih.govnih.govnih.gov Enzymes like CrtC, a hydroxylase, and CruC and CruD, a glucosyltransferase and acyltransferase respectively, are involved in these modifications. researchgate.netnih.govnih.gov Engineering heterologous hosts to express these additional enzymes along with the core this compound pathway can enable the production of these specific this compound derivatives. psu.edunih.gov This allows for the exploration of the functional roles of these derivatives and potentially their industrial production.

Metabolic Engineering Strategies for Enhanced Yields

Metabolic engineering approaches aim to optimize the cellular machinery of the host organism to increase the production of the target compound.

Optimization of Precursor Supply and Carbon Flux

Carotenoid biosynthesis originates from the central isoprenoid pathway, either the Methylerythritol Phosphate (MEP) pathway or the Mevalonic Acid (MVA) pathway, which produce the precursors isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). mdpi.com Optimizing the flux through these precursor pathways is a key strategy for enhancing carotenoid yields, including this compound. In E. coli, for example, modifications to genes in the MEP pathway have been shown to enhance lycopene production, a precursor to this compound. mdpi.com Similarly, ensuring sufficient supply of geranylgeranyl diphosphate, the direct precursor for phytoene (B131915) (the first committed step in carotenoid biosynthesis), is crucial. nih.govlipidbank.jp

In Rhodococcus erythropolis, studies on different growth media have shown that nutrient broth yeast extract medium supplemented with fructose (B13574) can lead to higher total yields of this compound in engineered strains. nih.govdocumentsdelivered.com This highlights the importance of optimizing nutrient availability and carbon source utilization for enhanced production.

Genetic Manipulation for Directed Biosynthesis of Specific Carotenoids

Genetic manipulation plays a vital role in directing the metabolic flux towards the desired carotenoid product and minimizing the production of byproducts. In the context of this compound, this can involve strategies such as:

Overexpression of key enzymes in the this compound pathway to increase catalytic activity.

Knocking out competing pathways that divert precursors to other compounds. For instance, inactivating the crtO gene in Rhodococcus erythropolis directed the pathway towards higher purity this compound production by eliminating the conversion of -carotene to 4-keto--carotene. nih.gov

Introducing or modifying regulatory elements to control gene expression levels and timing.

Creating hybrid pathways by combining enzymes from different organisms with desired catalytic properties. mdpi.com

Comparative genomics and phylogenetic analysis have been used to identify carotenoid cyclases specific to this compound biosynthesis in green sulfur bacteria, and their activity has been characterized in heterologous expression systems like E. coli. psu.edu This knowledge is essential for targeted genetic manipulation to ensure efficient conversion of precursors into this compound.

Q & A

Q. What analytical techniques are most effective for detecting chlorobactene in environmental samples?

High-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (HPLC-QTOF-MS) is the gold standard for detecting this compound in complex matrices like sediments. This method achieves detection limits as low as ~500 pg for structurally similar carotenoids (e.g., β-carotene) and resolves co-eluting compounds through high-resolution mass spectrometry . Traditional methods, such as column chromatography with UV detection, have higher detection limits (2.2–2.5 µg for this compound) and are less suited for trace analysis in heterogeneous samples .

Q. How should researchers validate the identity of this compound in novel samples?

Validation requires a multi-technique approach:

  • Spectral confirmation : Match UV-Vis absorption spectra (typically λmax ~450–470 nm for carotenoids) and mass fragmentation patterns to reference standards.
  • Purity checks : Use thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) to confirm absence of contaminants.
  • Cross-referencing : Compare retention times and spectral data with published databases or prior studies on photosynthetic microbial communities .

Q. What are the critical controls for experiments studying this compound's role in anaerobic photosynthesis?

  • Negative controls : Sediment samples from non-photic zones (e.g., deep anoxic layers) to rule out abiotic carotenoid degradation.
  • Positive controls : Spiked samples with synthetic this compound to verify recovery rates.
  • Environmental controls : Monitor redox conditions (e.g., O2, H2S levels) to contextualize this compound’s presence in microbial mats or euxinic water columns .

Advanced Research Questions

Q. How can researchers resolve discrepancies in this compound detection limits across studies?

Discrepancies often arise from:

  • Analytical sensitivity : HPLC-QTOF-MS outperforms older methods due to lower detection limits (~500 pg vs. µg-level thresholds). Ensure instrument calibration and use internal standards (e.g., deuterated carotenoids) to normalize variability .
  • Sample heterogeneity : Spatial variability in sediment cores may skew results. Implement stratified sampling across lake basins and use geostatistical models to account for patchiness .

Q. What methodologies address challenges in quantifying this compound in complex matrices with co-eluting compounds?

  • Chromatographic optimization : Use C30 reversed-phase columns for better carotenoid separation.
  • Data-independent acquisition (DIA) : Employ MS/MS all-ion fragmentation to distinguish this compound from isomers like isorenieratene.
  • Matrix-matched calibration : Prepare standards in sediment extracts to correct for ion suppression/enhancement effects .

Q. How should contradictory data on this compound’s stability under varying redox conditions be interpreted?

  • Controlled degradation experiments : Expose this compound to simulated photic zone euxinia (PZE) conditions (e.g., anoxia + light) and track degradation kinetics via LC-MS.
  • Cross-disciplinary validation : Compare lipidomic data with metagenomic profiles of phototrophic communities to confirm biological sources versus post-depositional degradation .

Q. What statistical frameworks are recommended for analyzing this compound concentration trends in temporal sediment records?

  • Time-series analysis : Use autoregressive integrated moving average (ARIMA) models to identify cyclical trends (e.g., seasonal microbial blooms).
  • Multivariate analysis : Apply principal component analysis (PCA) to correlate this compound levels with geochemical proxies (e.g., δ<sup>13</sup>C, Fe/Mn ratios) .

Methodological Best Practices

  • Reproducibility : Document all experimental parameters (e.g., column temperature, gradient elution profiles) as per the Beilstein Journal of Organic Chemistry guidelines to enable replication .
  • Data transparency : Deposit raw MS spectra and sediment metadata in open-access repositories (e.g., Zenodo) alongside publication .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.